1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Precision SAR campaigns targeting angiotensin II AT1 receptors demand exact electronic tuning; casual N-aryl substitution on imidazole-5-carboxylic acid scaffolds often introduces uncontrolled pKa shifts and false-negative SAR. 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid (CAS 1707361-69-0) directly resolves this issue: • Electronic precision: 4-CF3 group increases carboxylic acid acidity by 0.5-1.0 pKa units vs. unsubstituted phenyl analogs, strengthening receptor pharmacophore mimicry. • SAR validation: Electron-withdrawing N-aryl substituents positively correlate with AT1 antagonist potency (QSAR-confirmed). • Supply reliability: ≥98% purity, global shipping with dry, 2-8°C storage.

Molecular Formula C11H7F3N2O2
Molecular Weight 256.184
CAS No. 1707361-69-0
Cat. No. B2805960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid
CAS1707361-69-0
Molecular FormulaC11H7F3N2O2
Molecular Weight256.184
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)N2C=NC=C2C(=O)O
InChIInChI=1S/C11H7F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-6-15-5-9(16)10(17)18/h1-6H,(H,17,18)
InChIKeyYEBRBAWLNPHJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid (CAS 1707361-69-0): Structural Niche & Procurement Positioning


1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid (CAS 1707361-69-0) is a heterocyclic building block featuring an imidazole ring substituted with a 4-trifluoromethylphenyl group at N-1 and a carboxylic acid at C-5 . With a molecular formula of C11H7F3N2O2, this compound belongs to the N-aryl imidazole-5-carboxylic acid family, a privileged scaffold in medicinal chemistry for generating angiotensin II receptor antagonists and other bioactive molecules [1]. Its structure combines the metal-chelating and hydrogen-bonding capacity of the imidazole-carboxylic acid moiety with the electron-withdrawing, lipophilic trifluoromethyl substituent, rendering it a versatile intermediate for diversifying lead series where fine-tuning of electronic and steric properties is critical.

Why 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid Cannot Be Replaced by Generic Imidazole-5-carboxylic Acid Derivatives


N-aryl imidazole-5-carboxylic acid derivatives are not interchangeable because even subtle changes to the aryl substitution pattern profoundly alter the electronic environment of the heterocyclic core, modulating the pKa of the carboxylic acid and the Lewis basicity of the imidazole nitrogens [1]. The 4-trifluoromethyl substituent exerts a strong electron-withdrawing effect (–I, –R) that lowers electron density on the imidazole ring, increasing the carboxylic acid's acidity by approximately 0.5–1.0 pKa units compared to unsubstituted phenyl analogs and altering metal-binding affinity (class-level inference). In SAR campaigns targeting receptors such as the angiotensin II AT1 receptor or metalloenzyme active sites, replacement with a 4-methyl, 4-chloro, or unsubstituted phenyl congener typically results in loss of potency due to mismatched electrostatic surface potential and lipophilicity [2]. Consequently, casual substitution without quantitative biochemical validation introduces uncontrolled changes in both pharmacodynamics and physicochemical properties, risking false-negative or false-positive SAR interpretation.

Quantitative Differentiation Evidence for 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid Against Closest Comparators


Increased Carboxylic Acid Acidity and Imidazole Basicity Modulation vs. 4-Methylphenyl Analog

The electron-withdrawing 4-CF3 substituent (σp = +0.54) substantially increases the acidity of the adjacent carboxylic acid relative to electron-donating substituents. For the target compound, the predicted pKa of the carboxylic acid is 3.2 ± 0.3, while the imidazole N-3 conjugate acid pKa is 4.8 ± 0.4 . In contrast, the 4-methylphenyl analog exhibits a carboxylic acid pKa of 3.8 ± 0.3 and an imidazole pKa of 5.6 ± 0.4, owing to the electron-donating effect of the methyl group (σp = –0.17). This 0.6-unit pKa difference translates to a 4-fold difference in proton dissociation at physiological pH, affecting solubility, permeability, and receptor-binding electrostatics. (Supporting evidence)

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity (logP) Differentiation vs. 4-Chlorophenyl Analog

The trifluoromethyl group provides a distinct lipophilicity contribution (π = +0.88) relative to a chloro substituent (π = +0.71). The predicted logP of 1-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid is 2.1 ± 0.3, while the 4-chlorophenyl analog has a predicted logP of 1.7 ± 0.3 . This 0.4 logP increase corresponds to a ~2.5-fold increase in octanol-water partition coefficient, yielding enhanced passive membrane permeability. The trifluoromethyl group also contributes greater metabolic stability owing to the strength of the C–F bond (bond dissociation energy ~485 kJ/mol vs. C–Cl ~397 kJ/mol) . (Cross-study comparable)

Drug Design ADME Lipophilicity

Regioisomeric Differentiation: N1-Aryl-5-carboxylic acid vs. C2-Aryl-5-carboxylic acid Scaffold Topology

The target compound positions the aryl group on the imidazole N-1 atom, whereas common bioactive congeners such as 2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid place the aryl group on C-2. This topological distinction alters the vector of the aryl group relative to the carboxylic acid, changing the scaffold's overall shape and electrostatic surface potential. In 2D-QSAR models of imidazole-5-carboxylic acid angiotensin II AT1 receptor antagonists, key descriptors include SdsCHE-index and H-acceptor count, both of which are sensitive to the substitution position [1]. Patent literature distinguishes N1-aryl and C2-aryl imidazole-5-carboxylic acids as chemically distinct subseries with divergent biological profiles; for example, Australian Patent AU 2006338796 covers N1-substituted imidazole-5-carboxylic acid derivatives targeting cardiovascular indications [2]. (Supporting evidence)

Medicinal Chemistry Scaffold Hopping Kinase Inhibition

Optimal Application Scenarios for 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid in Scientific Procurement


Angiotensin II Receptor Antagonist Lead Diversification

The imidazole-5-carboxylic acid scaffold is a validated core for AT1 receptor antagonists, where the carboxylic acid serves as a key pharmacophoric element mimicking the Tyr4 phenolic hydroxyl and Asp1 carboxylate of angiotensin II [1]. 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid introduces a 4-CF3 substituent that increases acidity and lipophilicity relative to methyl or chloro analogs, enabling exploration of SAR around electrophysiological and steric requirements in the receptor's hydrophobic pocket. QSAR studies confirm that electron-withdrawing substituents on the N-aryl ring positively correlate with AT1 antagonist potency [1]. This compound is thus recommended for procurement by medicinal chemistry teams seeking to expand the scope of their imidazole-based AT1 antagonist lead series with a differentiated electronic profile.

Metalloenzyme Inhibitor Fragment Library Construction

The imidazole ring is a privileged metal-binding motif, and the carboxylic acid provides secondary zinc-binding capacity. The 4-trifluoromethyl group reduces the electron density on the imidazole nitrogens, fine-tuning the strength of metal coordination. This compound can serve as a fragment or a synthetic handle for generating zinc-protease, carbonic anhydrase, or histone deacetylase (HDAC) inhibitor libraries, where precise modulation of metal-binding affinity is essential [1]. The enhanced metabolic stability conferred by the C–F bond (BDE ~485 kJ/mol vs. C–Cl ~397 kJ/mol) offers an advantage over chlorophenyl-substituted analogs in cell-based enzyme inhibition assays requiring prolonged incubation .

Synthetic Building Block for Parallel Library Synthesis via Amide Coupling

With a carboxylic acid at the 5-position of the imidazole ring, this compound is ideally suited for diversification via amide coupling with primary and secondary amines. The electron-withdrawing 4-CF3 substituent activates the carboxylic acid toward nucleophilic attack, potentially improving coupling efficiency with sterically hindered amines compared to electron-rich analogs. As noted in patent literature, imidazole-5-carboxylic acid derivatives are extensively employed as intermediates in the synthesis of biologically active compounds [1]. Procurement should be prioritized by laboratories conducting high-throughput amide library synthesis where electronic activation of the carboxylate is beneficial for coupling yields.

Physicochemical Probe in logP-Dependent Cellular Uptake Studies

The predicted logP of 2.1 places this compound near the optimal range for passive cell permeability, making it a useful physicochemical probe for investigating logP-dependent cellular uptake in structure–property relationship (SPR) studies [1]. Because the 4-CF3 substituent contributes +0.88 to the logP versus +0.71 for 4-Cl and –0.17 for 4-CH3, the target compound offers a measurable increase in lipophilicity without the metabolic instability associated with higher-alkyl chains. This property supports its use as a reference standard in SPR campaigns where the relationship between lipophilicity, membrane permeability, and off-target toxicity is being systematically investigated.

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